Propanoic acid, 2-isocyanato-, ethyl ester, (2S)-
CAS No.: 33280-95-4
Cat. No.: VC16537981
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33280-95-4 |
|---|---|
| Molecular Formula | C6H9NO3 |
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | ethyl (2S)-2-isocyanatopropanoate |
| Standard InChI | InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m0/s1 |
| Standard InChI Key | PFIQRPNWLUAMOF-YFKPBYRVSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](C)N=C=O |
| Canonical SMILES | CCOC(=O)C(C)N=C=O |
Introduction
Chemical Structure and Properties
Molecular Configuration
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- features a propanoic acid derivative where the α-carbon (C2) is substituted with an isocyanate group (-N=C=O) and an ethyl ester (-COOCHCH) at the carboxyl position. The (2S) stereochemistry indicates that the isocyanate and methyl groups are arranged in a specific spatial orientation, critical for enantioselective reactions. The compound’s InChIKey (PFIQRPNWLUAMOF-YFKPBYRVSA-N) and isomeric SMILES (CCOC(=O)[C@H](C)N=C=O) confirm its chiral center and functional group placement.
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 33280-95-4 | |
| Molecular Formula | ||
| Molecular Weight | 143.14 g/mol | |
| IUPAC Name | ethyl (2S)-2-isocyanatopropanoate | |
| Stereochemistry | (2S) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of propanoic acid, 2-isocyanato-, ethyl ester, (2S)- typically involves phosgenation or carbamate derivatization. A common method involves reacting (2S)-ethyl 2-aminopropanoate with phosgene (COCl) under anhydrous conditions:
This reaction requires stringent control of temperature (<0°C) and inert atmospheres to prevent side reactions. Alternative routes employ non-phosgene reagents like triphosgene or carbonyldiimidazole to improve safety profiles.
Purification and Stability
Post-synthesis, the compound is purified via vacuum distillation to remove residual amines and solvents. Stability is a critical concern; storage under nitrogen at -20°C minimizes degradation via hydrolysis or oligomerization.
Reactivity and Chemical Behavior
Nucleophilic Additions
The isocyanate group reacts exothermically with nucleophiles, forming covalent adducts:
-
With alcohols: Forms carbamate esters ().
These reactions are pivotal in polyurethane synthesis, where diisocyanates crosslink with polyols to form elastomers or foams .
Hydrolysis and Degradation
Exposure to moisture leads to hydrolysis, generating (2S)-ethyl 2-aminopropanoate and carbon dioxide:
This degradation pathway necessitates anhydrous handling conditions.
Applications in Industry and Research
Polyurethane Production
The compound serves as a monomer in polyurethane formulations, contributing to adhesives, coatings, and flexible foams. Its chiral center enables stereoregular polymers with enhanced mechanical properties .
Pharmaceutical Intermediates
In medicinal chemistry, it is employed to synthesize urea derivatives and β-amino acids, which are scaffolds for protease inhibitors and antimicrobial agents.
Table 2: Industrial Applications
| Application | Role | Example Use Case |
|---|---|---|
| Polymer Chemistry | Crosslinking agent | Polyurethane elastomers |
| Organic Synthesis | Urea/carbamate precursor | Anticancer drug intermediates |
| Material Science | Surface functionalization | Hydrophobic coatings |
| Hazard Type | Symptoms | Precautionary Measures |
|---|---|---|
| Respiratory Sensitization | Wheezing, dyspnea | Ventilation, respirators |
| Skin Irritation | Erythema, itching | Gloves, protective clothing |
| Eye Damage | Conjunctivitis, lacrimation | Safety goggles |
Comparison with Related Isocyanate Compounds
Structural Analogues
-
Methyl isocyanate (MIC): Simpler structure but higher volatility and toxicity (Bhopal disaster) .
-
Toluene diisocyanate (TDI): Higher molecular weight, used in rigid foams but with greater sensitization risk .
Functional Differences
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- offers chirality-driven selectivity unavailable in symmetric diisocyanates like hexamethylene diisocyanate (HDI) .
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